molecular formula C9H6N4 B2947907 3-(1,2,4-triazol-1-yl)benzonitrile CAS No. 25699-88-1

3-(1,2,4-triazol-1-yl)benzonitrile

Cat. No.: B2947907
CAS No.: 25699-88-1
M. Wt: 170.175
InChI Key: ARARITHHDLOSQH-UHFFFAOYSA-N
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Description

3-(1,2,4-triazol-1-yl)benzonitrile is a chemical compound with the molecular formula C9H6N4. It is a derivative of benzonitrile where a 1,2,4-triazole ring is attached to the benzene ring at the third position. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and coordination chemistry .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

1,2,4-triazole derivatives, including 3-(1H-1,2,4-triazol-1-yl)benzonitrile, have shown promising anticancer activities . They could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-triazol-1-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminobenzonitrile with formamide and hydrazine hydrate under reflux conditions. This reaction forms the 1,2,4-triazole ring attached to the benzene ring .

Another method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide derivative of benzonitrile reacts with an alkyne to form the triazole ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods typically involve the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-triazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1,2,4-triazol-1-yl)benzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-(1,2,4-triazol-1-yl)benzonitrile can be compared with other triazole derivatives such as:

    3-(1,2,3-triazol-1-yl)benzonitrile: Similar structure but different arrangement of nitrogen atoms in the triazole ring.

    4-(1,2,4-triazol-1-yl)benzonitrile: The triazole ring is attached at the fourth position of the benzene ring.

    3,5-di(1,2,4-triazol-1-yl)benzonitrile: Contains two triazole rings attached to the benzene ring.

The uniqueness of this compound lies in its specific arrangement of the triazole ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARARITHHDLOSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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